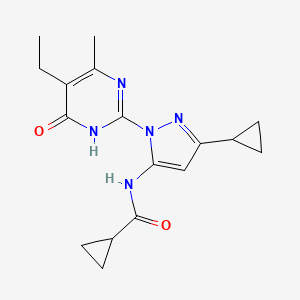
N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement characterized by:
- Cyclopropyl groups : Contributing to its unique pharmacokinetic properties.
- Dihydropyrimidine and pyrazole moieties : Known for their biological activity in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. A study on related pyrazole compounds demonstrated their ability to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. These studies often employ assays such as MTT or LDH release to measure cell viability and apoptosis induction. Preliminary results suggest that the compound may exhibit selective cytotoxicity towards certain cancer types.
Case Studies
Several case studies have highlighted the efficacy of pyrazole and dihydropyrimidine derivatives in preclinical models:
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most potent inhibitors showed IC50 values in the low micromolar range, suggesting significant anti-inflammatory potential .
- Cancer Cell Line Evaluation : A focused study on the cytotoxic effects of a related compound demonstrated that it induced apoptosis in HeLa cells through mitochondrial pathways, with a notable increase in caspase activity .
- Antimicrobial Testing : A comprehensive evaluation of various derivatives revealed that compounds with cyclopropyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts .
特性
IUPAC Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-12-9(2)18-17(20-16(12)24)22-14(19-15(23)11-6-7-11)8-13(21-22)10-4-5-10/h8,10-11H,3-7H2,1-2H3,(H,19,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKMNOBOBUSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














